2-Methoxy-1-propanamine hydrochloride

Descripción general

Descripción

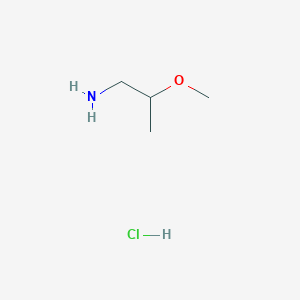

2-Methoxy-1-propanamine hydrochloride is an organic compound with the molecular formula C4H12ClNO. It is a derivative of propanamine, where a methoxy group is attached to the first carbon atom. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-propanamine hydrochloride typically involves the reaction of methoxyacetone with ammonia in the presence of a catalyst such as Raney nickel. The reaction is carried out in an autoclave under high pressure and temperature conditions. The reaction mixture is then filtered, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous distillation units to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methoxy-1-propanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Methoxy-1-propanamine hydrochloride is primarily utilized in the pharmaceutical industry due to its properties as an amine compound.

- Drug Development : It serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to act as a building block for more complex molecules makes it valuable in medicinal chemistry.

- Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. Studies have shown that amines can modulate synaptic transmission, which is crucial for developing antidepressants and anxiolytics .

- Antimicrobial Properties : Some studies suggest that derivatives of this compound exhibit antimicrobial activity, making them candidates for developing new antibiotics or preservatives in pharmaceutical formulations .

Cosmetic Applications

In the cosmetics industry, this compound is used for various formulations:

- Emulsifiers and Stabilizers : Its properties allow it to function effectively as an emulsifier, helping to stabilize formulations containing oils and water. This is particularly important in creams and lotions where a stable mixture is essential for product efficacy and shelf life .

- Skin Conditioning Agents : The compound can enhance skin feel and hydration, making it a valuable ingredient in moisturizers and serums. Its ability to penetrate the skin barrier can improve the delivery of active ingredients .

Industrial Applications

This compound also finds utility in several industrial processes:

- Solvent Use : It is employed as a solvent in various chemical reactions and formulations due to its ability to dissolve a wide range of substances. This property is particularly useful in paint manufacturing, cleaning agents, and coatings .

- Chemical Intermediate : The compound serves as an intermediate in the production of other chemicals, facilitating the synthesis of more complex organic compounds used in various industrial applications .

Case Study 1: Pharmaceutical Formulations

A study published in the Biological & Pharmaceutical Bulletin explored the use of this compound as an intermediate in synthesizing novel antidepressant compounds. The research demonstrated its effectiveness in modulating serotonin levels in vitro, suggesting potential therapeutic applications .

Case Study 2: Cosmetic Formulations

Research conducted on cosmetic formulations revealed that incorporating this compound significantly improved the stability and sensory properties of emulsions. The study utilized response surface methodology to optimize formulation parameters, highlighting its role as a rheology modifier .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Drug synthesis, neurotransmitter modulation | Potential therapeutic benefits |

| Cosmetics | Emulsifier, skin conditioning agent | Improved stability and skin feel |

| Industrial Processes | Solvent for chemical reactions | Effective dissolution properties |

| Chemical intermediate for organic synthesis | Facilitates production of complex compounds |

Mecanismo De Acción

The mechanism of action of 2-Methoxy-1-propanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical reactions, influencing cellular processes and pathways .

Comparación Con Compuestos Similares

- 2-Methoxypropan-1-amine hydrochloride

- 2-Methoxy-2-methyl-1-propanamine hydrochloride

- 1-Methoxy-2-propanamine

Comparison: 2-Methoxy-1-propanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological systems, making it valuable for specific applications .

Actividad Biológica

2-Methoxy-1-propanamine hydrochloride, with the molecular formula C4H12ClNO, is an amine compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in scientific research and medicine.

Target Interactions

As an amine, this compound interacts with various biological targets, including receptors and enzymes. Its primary mode of action involves binding to specific biomolecules, which can lead to enzyme inhibition or activation. Notably, it has been shown to inhibit monoamine oxidase (MAO), an enzyme crucial for the breakdown of neurotransmitters such as serotonin and dopamine.

Biochemical Pathways

The compound influences several biochemical pathways, particularly those related to neurotransmission and cellular metabolism. It modulates the activity of G-protein coupled receptors (GPCRs), which play a significant role in signal transduction within cells. This modulation can lead to alterations in gene expression and metabolic processes within target cells.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its bioavailability, distribution, metabolism, and excretion. The compound demonstrates stability under standard laboratory conditions but may degrade when exposed to light or elevated temperatures. Its pharmacokinetics are influenced by environmental factors such as pH and the presence of other compounds.

Cellular Effects

Influence on Cell Function

Research indicates that this compound can affect various cellular processes, including cell signaling pathways and gene expression. For instance, it has been observed to alter the production of reactive oxygen species (ROS), which can have both protective and harmful effects depending on context.

Case Studies

In laboratory studies, the compound's effects on cell viability were assessed using human hepatocellular carcinoma (HepG2) cell lines. The results indicated a concentration-dependent cytotoxicity profile, where higher concentrations led to increased cell death . Such findings highlight its potential as a lead compound in drug development.

Applications in Scientific Research

This compound serves multiple roles in scientific research:

- Organic Synthesis : It is utilized as a building block in organic chemistry for synthesizing various pharmaceutical compounds.

- Biochemical Studies : The compound is employed in studying enzyme mechanisms and cellular signaling pathways.

- Industrial Applications : It finds use in producing specialty chemicals and materials.

Comparison with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features |

|---|---|

| 2-Methoxypropan-1-amine hydrochloride | Similar structure but different reactivity profiles |

| 2-Methoxy-2-methyl-1-propanamine hydrochloride | Exhibits distinct pharmacological properties |

| 1-Methoxy-2-propanamine | Varies significantly in biological activity |

This table illustrates how variations in structure can lead to differences in biological activity and application potential.

Propiedades

IUPAC Name |

2-methoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(3-5)6-2;/h4H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXPVDSGCDOOFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589360 | |

| Record name | 2-Methoxypropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70807-90-8 | |

| Record name | 2-Methoxypropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxypropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.